1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
CAS No.: 1007782-80-0
VCID: VC11915208
Molecular Formula: C20H17BrN4O
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one - 1007782-80-0](/images/structure/VC11915208.png)
Description |
Synthesis and Chemical ReactivityThe synthesis of such compounds typically involves multiple steps, starting from simpler organic precursors. The presence of a pyrazole ring suggests that the compound could be synthesized through reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The quinoxaline moiety might be introduced via condensation reactions involving o-phenylenediamine and suitable carbonyl compounds. Synthesis Pathways:
Biological Activity and Potential ApplicationsWhile specific biological activity data for 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is not available, compounds with similar structures have shown promise in various biological applications. For instance, quinoxaline derivatives are often explored for their anticancer, antimicrobial, and antiviral properties . Potential Biological Targets:
Data Table: Related CompoundsThis table highlights the structural and molecular weight similarities among related compounds, which can inform the study of 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. |
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CAS No. | 1007782-80-0 |
Product Name | 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one |
Molecular Formula | C20H17BrN4O |
Molecular Weight | 409.3 g/mol |
IUPAC Name | 1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Standard InChI | InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3 |
Standard InChIKey | BJBJCRWBQIIZPI-UHFFFAOYSA-N |
SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3 |
Canonical SMILES | CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3 |
PubChem Compound | 24241862 |
Last Modified | Nov 23 2023 |
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